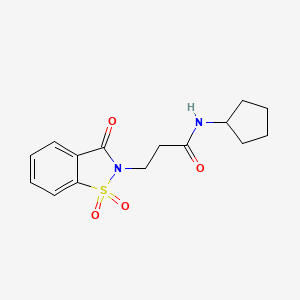

N-cyclopentyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

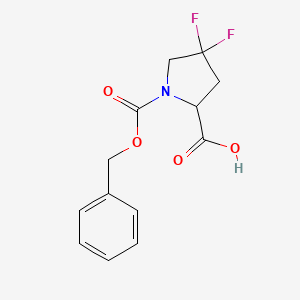

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring (a heterocyclic compound consisting of a benzene and thiazole ring) and a propanamide group attached to a cyclopentyl group. Detailed structural analysis would require more specific information or computational chemistry techniques which are beyond the scope of this response.Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 514.7±29.0 °C at 760 mmHg, and a flash point of 265.1±24.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods for synthesizing benzothiazole derivatives, including N-cyclopentyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide, and characterized these compounds using techniques like NMR, IR spectroscopy, and mass spectrometry. These methods aim to understand the structural and physicochemical properties of benzothiazole derivatives, which are crucial for their biological activities and applications in materials science (Zablotskaya et al., 2013).

Biological Activities

Benzothiazole derivatives exhibit a broad spectrum of biological activities. They have been found to possess antimicrobial, anti-inflammatory, and cytotoxic properties. Some derivatives demonstrate specific activity against cancer cell lines, making them potential candidates for antitumor drugs. For instance, certain compounds have shown high anti-inflammatory activity and selective cytotoxic effects against tumor cell lines, as well as antimicrobial action (Zablotskaya et al., 2013). Additionally, some benzothiazole derivatives are evaluated for their immunomodulating activity, potentially enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).

Materials Science Applications

In the field of materials science, benzothiazole derivatives, including this compound, have been explored for their luminescent properties and potential use in light-emitting devices. The luminescent properties of these derivatives are of interest for developing white light-emitting devices by doping the compounds into a polymer matrix (Lu et al., 2017).

Properties

IUPAC Name |

N-cyclopentyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-14(16-11-5-1-2-6-11)9-10-17-15(19)12-7-3-4-8-13(12)22(17,20)21/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDACBWFPGBTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2725653.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2725655.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2725659.png)

![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)